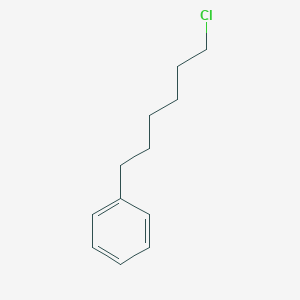

1-Chloro-6-phenylhexane

Vue d'ensemble

Description

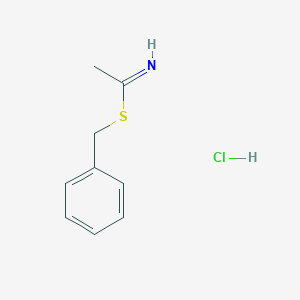

1-Chloro-6-phenylhexane is an organic compound that belongs to the family of chlorinated hydrocarbons with a phenyl group attached. This compound serves as a key intermediate in the synthesis of various chemicals and materials due to its unique structure, which enables diverse chemical reactions and modifications.

Synthesis Analysis

The synthesis of 1-Chloro-6-phenylhexane and related compounds involves several steps, including the addition of chloroalkanes and phenyl groups to alkenes or other substrates. For example, terminal alkenes can be transformed into 1-chloro-3-iodoalkanes through free radical addition, which can then react further to produce compounds with phenylhexane structures (Miyano, Hokari, Umeda, & Hashimoto, 1980). Another approach involves the use of 1-chloro-1-[(dimethyl)phenylsilyl]alkanes for stereoselective alkene synthesis, leading to structures similar to 1-Chloro-6-phenylhexane (Barrett, Flygare, Hill, & Wallace, 2003).

Molecular Structure Analysis

The molecular structure of 1-Chloro-6-phenylhexane derivatives has been explored through spectroscopic investigations and X-ray analysis, revealing insights into their molecular geometries and conformations. For instance, studies on similar chloro-phenyl compounds have shown the importance of molecular curvature and specific intermolecular interactions in determining their properties (Weichmann & Meunier-Piret, 1993).

Applications De Recherche Scientifique

Synthetic Chemistry Applications:

- 1-chloro-3-iodoheptane, prepared from 1-hexene, can be used for synthesizing compounds like (E)-5-decenyl acetate and 1,4-nonanolide (Miyano et al., 1980).

- Stereoselective alkene synthesis using 1-chloro-1-[(dimethyl)phenylsilyl]alkanes and -α-(dimethyl)phenylsilyl ketones, leading to compounds like 6-methyl-6-dodecene (Barrett et al., 2003).

- Electrolytically induced isomerization of 1-phenyl-1-hexyne in dimethylformamide with tetra-n-butylammonium perchlorate, showing potential for new synthetic material synthesis (Stemple & Peters, 1990).

Pharmaceutical Research:

- 1-(4-chloro-phenyl)-3-phenyl-succinimide (CPPS) shows intramolecular charge transfer, indicating potential in antiepileptic drug development (Vitnik et al., 2014).

Electrochemical Studies:

- The reduction of 1-bromo-6-chlorohexane at silver cathodes in dimethylformamide yields 1-chlorohexane, with 1-chloro-6-iodohexane showing similar behaviors (Rose, 2016).

Enantioselective Synthesis:

- Yeast reductase YOL151W generates (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, useful for synthesizing antidepressant drugs (Choi et al., 2010).

Material Science:

- Nickel cagelike phenylsilsesquioxanes exhibit magnetic properties and slow relaxation of magnetization, relevant in materials science (Bilyachenko et al., 2017).

Organic Chemistry:

- DTBB-catalyzed lithiation of 6-chloro-1-hexene, revealing temperature-dependent behavior with potential synthetic applications (Yus et al., 2002).

- Double prototropic rearrangement of cis-1-chlorohex-2-en-4-yne by phenyl-lithium, yielding products like cis- and trans-1-phenylhex-3-en-5-yne (Craig & Young, 1966).

Environmental Applications:

- BEA zeolite effectively converts carcinogenic benzene into valuable alkylates for fine chemicals, detergents, and scents, highlighting its environmental significance (Saxena et al., 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

These interactions often involve the compound binding to a target molecule, altering its structure or function, and thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in metabolism and detoxification . The compound may also affect the production of certain metabolites, potentially leading to downstream effects on cellular function .

Pharmacokinetics

Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Similar compounds can cause a variety of effects, ranging from changes in enzyme activity and cellular metabolism to alterations in cell signaling and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-6-phenylhexane . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with cellular targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to exposure to the compound .

Propriétés

IUPAC Name |

6-chlorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNHNOEUMFFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-phenylhexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

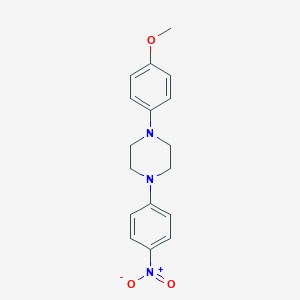

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)